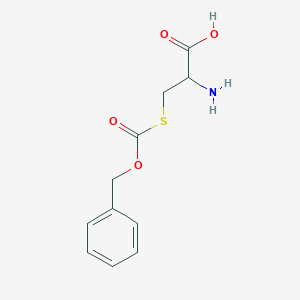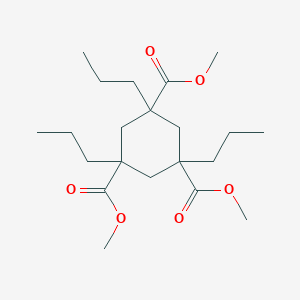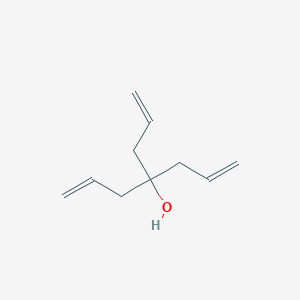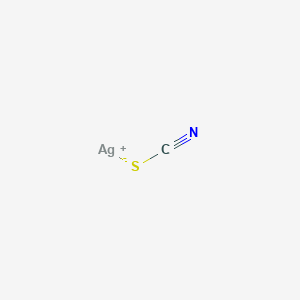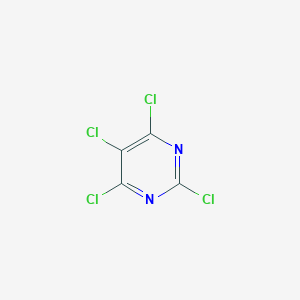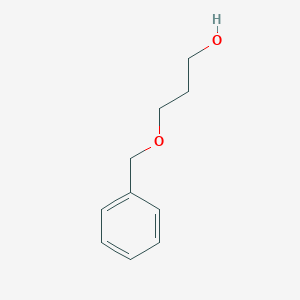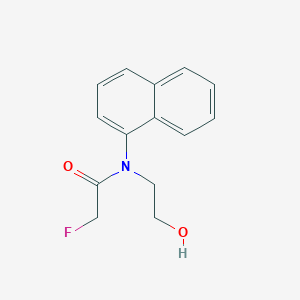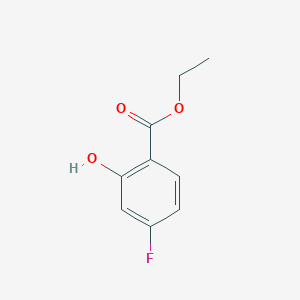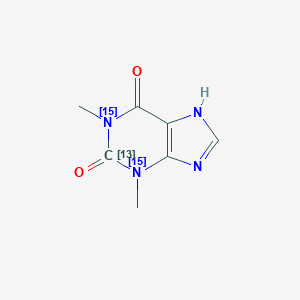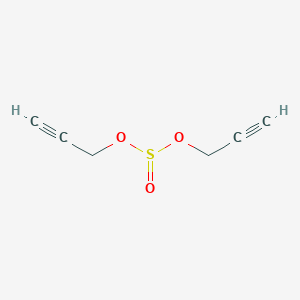
Bis(prop-2-ynyl) sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(prop-2-ynyl) sulfite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a sulfite ester that is synthesized through a specific chemical process. Bis(prop-2-ynyl) sulfite has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of bis(prop-2-ynyl) sulfite is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes that are involved in the inflammatory response. Additionally, it may work by scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Bis(prop-2-ynyl) sulfite has been shown to exhibit unique biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues and organs. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of bis(prop-2-ynyl) sulfite is its relatively simple synthesis method. Additionally, it exhibits unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Orientations Futures
There are several future directions for research on bis(prop-2-ynyl) sulfite. One potential application is in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound may have potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
Bis(prop-2-ynyl) sulfite is synthesized through the reaction of propargyl alcohol with sulfur dioxide in the presence of a catalyst. The reaction occurs at room temperature and atmospheric pressure and results in the formation of bis(prop-2-ynyl) sulfite. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Bis(prop-2-ynyl) sulfite has been studied extensively for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
1899-25-8 |
|---|---|
Nom du produit |
Bis(prop-2-ynyl) sulfite |
Formule moléculaire |
C6H6O3S |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
bis(prop-2-ynyl) sulfite |
InChI |
InChI=1S/C6H6O3S/c1-3-5-8-10(7)9-6-4-2/h1-2H,5-6H2 |
Clé InChI |
IBFKUDZISVEAJN-UHFFFAOYSA-N |
SMILES |
C#CCOS(=O)OCC#C |
SMILES canonique |
C#CCOS(=O)OCC#C |
Synonymes |
Sulfurous acid bis(2-propynyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



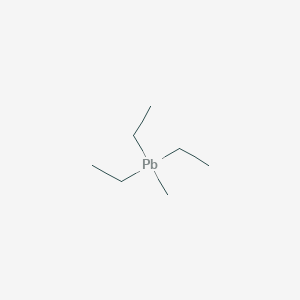
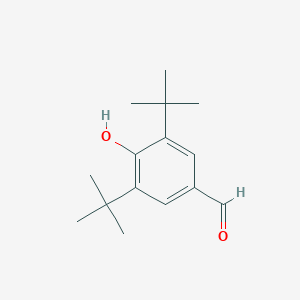

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

